molecular formula C20H28NO+ B11645976 N-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)-N-methyl-N-propylpropan-1-aminium

N-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)-N-methyl-N-propylpropan-1-aminium

Cat. No.: B11645976
M. Wt: 298.4 g/mol
InChI Key: UZBAKEGHFJQVOX-UHFFFAOYSA-N
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Description

METHYL({1H,3H-NAPHTHO[1,2-C]FURAN-4-YL}METHYL)DIPROPYLAZANIUM is a complex organic compound featuring a naphthofuran core

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

METHYL({1H,3H-NAPHTHO[1,2-C]FURAN-4-YL}METHYL)DIPROPYLAZANIUM can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthofurans .

Scientific Research Applications

METHYL({1H,3H-NAPHTHO[1,2-C]FURAN-4-YL}METHYL)DIPROPYLAZANIUM has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL({1H,3H-NAPHTHO[1,2-C]FURAN-4-YL}METHYL)DIPROPYLAZANIUM is unique due to its specific structural configuration, which imparts distinct photochemical and biological properties.

Properties

Molecular Formula

C20H28NO+

Molecular Weight

298.4 g/mol

IUPAC Name

1,3-dihydrobenzo[e][2]benzofuran-4-ylmethyl-methyl-dipropylazanium

InChI

InChI=1S/C20H28NO/c1-4-10-21(3,11-5-2)13-17-12-16-8-6-7-9-18(16)20-15-22-14-19(17)20/h6-9,12H,4-5,10-11,13-15H2,1-3H3/q+1

InChI Key

UZBAKEGHFJQVOX-UHFFFAOYSA-N

Canonical SMILES

CCC[N+](C)(CCC)CC1=CC2=CC=CC=C2C3=C1COC3

Origin of Product

United States

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